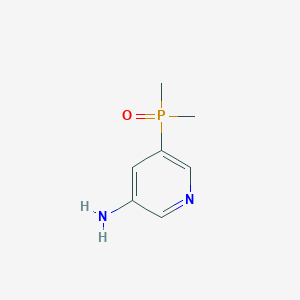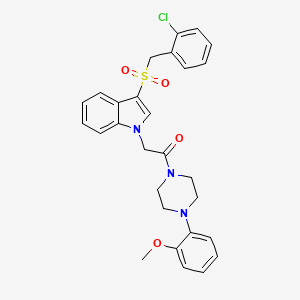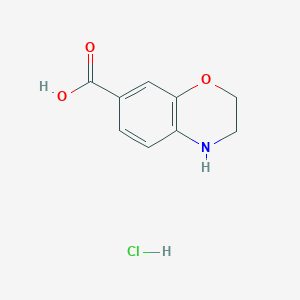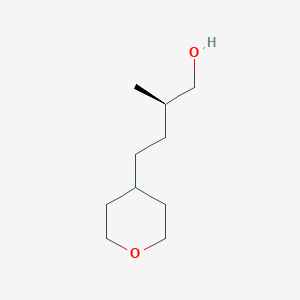
4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 9,10-anthraquinone .
Synthesis Analysis
The synthesis of this compound involves the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to produce new amino-acid derivatives of 9,10-anthraquinone . Another method involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis
The molecular structure of this compound includes 38 bonds - 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions, as described above. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Scientific Research Applications
Synthesis and Pharmacological Applications
- A study on the synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene derivatives, highlighted their potential as analogues of the osteoarthritis drug rhein, showing improved systemic exposure in experimental models (W. M. Owton et al., 1995). This indicates the relevance of such compounds in developing new therapeutic agents.
Anti-Tubercular Activity
- Novel derivatives of benzamide have been synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising activity. This highlights the potential use of these compounds in the development of new anti-tubercular drugs (Urja D. Nimbalkar et al., 2018).
Antiarrhythmic Activity
- The antiarrhythmic activity of benzamides, particularly those with trifluoroethoxy ring substituents, has been explored, suggesting their potential in the development of novel antiarrhythmic agents (E. H. Banitt et al., 1977).
Antineoplastic Properties
- The metabolism and disposition of novel antineoplastic compounds related to benzamides have been studied, revealing unique pharmacologic properties such as accelerating bone-marrow cell formation, indicating their potential in cancer treatment (Hong Zhang et al., 2011).
Chemiluminescence and Excimer Formation
- Studies on the electrochemical characterization and excimer emission of 9-naphthylanthracene-based derivatives demonstrate their potential applications in developing organic nanoparticles and exploring their photoluminescence properties (Jungdon Suk et al., 2011).
Anticancer Activity
- The synthesis and biological screening of phthalazine derivatives, including those related to benzamides, have shown promising effects against certain cancer cell lines, suggesting their potential as anticancer agents (A. A. El-Wahab et al., 2011).
Histone Deacetylase Inhibition
- Compounds like CI-994, which is structurally related to benzamides, have been identified as histone deacetylase (HDAC) inhibitors, causing histone hyperacetylation in cells. This indicates their potential use in cancer therapy by modulating gene expression (A. Kraker et al., 2003).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.
Mode of Action
The compound’s N, O-bidentate directing group could potentially interact with metal ions, leading to the functionalization of C-H bonds . This could result in changes to the structure and function of biomolecules in the cell, affecting cellular processes and responses.
Biochemical Pathways
Given its potential to interact with metal ions and influence C-H bond functionalization, it may impact a variety of biochemical pathways, particularly those involving metalloproteins or enzymes that rely on metal ions for their activity .
Result of Action
Some studies suggest that similar compounds may have antimicrobial activity , indicating that this compound could potentially affect the growth and survival of certain microorganisms.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its complex structure
Cellular Effects
It is hypothesized that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-acetyl-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZFSLFHCWCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)


![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)
![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)
